Di-n-nonyl disulfide
Description
Di-n-nonyl disulfide (theoretical structure: C₁₈H₃₈S₂) is a symmetrical aliphatic disulfide compound characterized by two linear nonyl chains (C₉H₁₉) connected via a disulfide (-S-S-) bond.
Properties
IUPAC Name |
1-(nonyldisulfanyl)nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38S2/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMIWJCGFMMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCSSCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-n-nonyl disulfide can be synthesized through the oxidative coupling of 1-nonanethiol. One common method involves the use of sodium hydroxide and cobalt phthalocyaninetetrasulphonamide as catalysts, with oxygen as the oxidant. The reaction is typically carried out in water at room temperature (20°C) under atmospheric pressure (760 Torr) for approximately 35 minutes .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the oxidative coupling of thiols is facilitated by metal catalysts or other oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Reduction to Thiols
The S–S bond cleaves under reducing agents to yield n-nonyl thiol (C₉H₁₉SH):
Agents :
-
Hydride reductants : Sodium borohydride (NaBH₄) , lithium aluminum hydride (LiAlH₄).
-
Thiol reductants : β-Mercaptoethanol (β-ME), dithiothreitol (DTT), or TCEP .
Reaction :
Conditions : Acidic or neutral pH (TCEP) , 0°C–60°C.
Oxidation to Sulfoxides/Sulfones
Further oxidation converts the S–S bond to S(=O)–S(=O) or S(=O)₂–S(=O)₂ groups:
Agents :
-
Products : Di-n-nonyl sulfoxide (C₁₈H₃₈S₂O₂), di-n-nonyl sulfone (C₁₈H₃₈S₂O₄).
Substitution Reactions
Nucleophilic attack replaces sulfur atoms:
Example :
(Nu = nucleophile, e.g., thiolate, alkoxide) .
Mechanistic Insights from Radical Cleavage
Free radical-initiated cleavage preferentially breaks the S–S bond over C–S bonds, as shown in mass spectrometry studies .
Key Findings :
-
Radical Attack : Acetyl radicals directly cleave the S–S bond with ∼9–10 kcal/mol lower activation energy than peptide backbone cleavage .
-
Minor Pathways : Hydrogen abstraction from α/β carbons leads to β-cleavage, yielding C–S or S–S scission .
Comparative Reaction Data
| Reaction Type | Reagent | Product | Yield | Citation |
|---|---|---|---|---|
| Reduction | NaBH₄ | n-Nonyl thiol | 95% | |
| Oxidation | H₂O₂ | Di-n-nonyl sulfoxide | 75% | |
| Radical Cleavage | Acetyl radical | S–S bond scission | 80% |
Scientific Research Applications
Di-n-nonyl disulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: It plays a role in studying the redox behavior of disulfides in biological systems.
Medicine: Research into its potential as an antioxidant and its effects on cellular redox states.
Industry: Utilized as a lubricant additive due to its anti-wear properties and as a stabilizer in polymer production
Mechanism of Action
The mechanism of action of di-n-nonyl disulfide involves its ability to undergo redox reactions, interconverting between its reduced (thiol) and oxidized (disulfide) states. This redox behavior is crucial in biological systems where disulfides play a role in protein folding and stabilization. The compound can interact with sulfhydryl groups on proteins, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Disulfide Compounds
Structural and Physical Properties
The table below compares Di-n-nonyl disulfide with other disulfides, including aliphatic (Dibutyl, Dipentyl) and aromatic (Diphenyl) derivatives:
Trends :
- Chain Length: Longer aliphatic chains (e.g., nonyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents.
- Volatility : Shorter-chain disulfides (e.g., Dibutyl) are more volatile than longer-chain derivatives.
Reactivity :
- Dynamic Metathesis : Aliphatic disulfides undergo metathesis reactions under ultrasound, as shown in studies using Dibutyl and Dipentyl analogs. Aromatic disulfides (e.g., Diphenyl) react more slowly due to steric and electronic effects .
- Radical Mechanisms : Reactions may involve radical intermediates, as seen in ultrasound-induced disulfide exchange .
Research Findings and Mechanistic Insights
- Solvent Effects : Chloroform and bromoform enhance disulfide metathesis efficiency, while polar solvents like THF require additives (e.g., CHI₃) .
- Reaction Scope: Aliphatic disulfides react faster than aromatic ones in dynamic exchange, suggesting this compound would participate efficiently in such systems .
- Limitations : Peptide-derived disulfides (e.g., Boc-protected cysteine) are unsuitable for metathesis due to side reactions .
Biological Activity
Di-n-nonyl disulfide (DNDS), with the molecular formula , is an organosulfur compound that has garnered attention for its potential biological activities. This compound features two n-nonyl groups connected by a disulfide bond, which influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains:
- Bacterial Activity : DNDS has shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 16-32 µg/mL, indicating moderate effectiveness .
- Fungal Activity : While the antifungal activity of DNDS is less pronounced, some derivatives have shown activity against Candida albicans, with MICs ranging from 16 to 128 µg/mL depending on the structural modifications of the disulfide compound .
Antioxidant Activity
This compound has also been investigated for its antioxidant properties . Studies suggest that it can inhibit the oxidation of unsaturated fatty acids in brain lipids, which may have implications for neuroprotective applications. The antioxidant activity was assessed using brain homogenates, highlighting its potential role in protecting cellular structures from oxidative stress .
The biological activity of this compound is believed to involve redox reactions , which can influence cellular processes and protein functions. This compound can interact with sulfhydryl groups on proteins, potentially affecting protein folding and stability, crucial for maintaining cellular homeostasis .
Study 1: Antimicrobial Efficacy
A study conducted on various organosulfur compounds, including this compound, evaluated their antimicrobial efficacy. The results indicated that DNDS had a notable effect on both bacterial and fungal strains, supporting its potential use in pharmaceutical formulations aimed at treating infections .
Study 2: Antioxidant Potential
Another research effort focused on the antioxidant capabilities of DNDS. The findings revealed that DNDS could effectively reduce lipid peroxidation in brain tissues, suggesting its utility in preventing neurodegenerative diseases associated with oxidative damage .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 16-32 |
| Pseudomonas aeruginosa | Bacteria | 32-64 |
| Candida albicans | Fungus | 16-128 |
Table 2: Antioxidant Activity Assessment
| Test System | IC50 (µM) |
|---|---|
| Brain Lipid Homogenates | 25-50 |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the molecular structure and purity of Di-n-nonyl disulfide?
- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) under non-reducing conditions to confirm disulfide bond integrity and molecular weight. For purity assessment, employ gas chromatography (GC) with flame ionization detection (FID), referencing retention indices from NIST databases for validation .
- Critical Parameters :
- Sample Preparation : Avoid reducing agents to preserve disulfide bonds.
- Data Validation : Cross-check experimental spectra with NIST Standard Reference Database 69 for thermodynamic properties (e.g., boiling point, enthalpy of vaporization) .
Q. How can researchers synthesize this compound with controlled stereochemistry?
- Methodology : Utilize thiol-disulfide exchange reactions under inert atmospheres to prevent oxidation side reactions. Optimize reaction conditions (e.g., pH, solvent polarity) to favor symmetric disulfide formation. Monitor reaction progress via thin-layer chromatography (TLC) with iodine vapor staining .
- Key Considerations :
- Purification : Use silica gel chromatography with non-polar solvents (e.g., hexane) to isolate the product.
- Characterization : Validate product symmetry using nuclear magnetic resonance (NMR) spectroscopy, focusing on proton equivalence in alkyl chains .
Advanced Research Questions
Q. What experimental strategies address discrepancies in disulfide bond stability data across studies?
- Methodology : Perform systematic stability studies under varying conditions (temperature, pH, redox potential). For example:
- Thermal Stability : Use differential scanning calorimetry (DSC) to measure decomposition temperatures and compare with NIST-reported values .
- Redox Stability : Employ cyclic voltammetry to assess susceptibility to reduction, referencing analogous disulfides (e.g., dibutyl or diphenyl disulfides) .
Q. How can computational modeling predict the thermodynamic properties of this compound?
- Methodology :
- Molecular Dynamics (MD) Simulations : Parameterize force fields using experimental data (e.g., ΔfH°gas from NIST) to predict entropy of vaporization and phase behavior .
- Quantum Mechanical Calculations : Optimize disulfide bond geometry using density functional theory (DFT) and validate against crystallographic data from analogous compounds .
Q. What advanced techniques resolve disulfide bond connectivity in complex mixtures containing this compound?
- Methodology :
- Partial Reduction Analysis : Treat samples with incremental concentrations of reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) to selectively break disulfide bonds, followed by LC-MS/MS to map connectivity .
- Software Tools : Use pLink-SS or SlinkS for automated disulfide bond assignment in mass spectra .
Contradictions and Mitigation
- Discrepancy in Stability Data : Some studies report higher thermal stability for branched alkyl disulfides compared to linear chains (e.g., di-n-nonyl vs. diallyl disulfides). Resolve by standardizing measurement protocols (e.g., heating rates in DSC) .
- Mass Spectra Interpretation : Software-dependent disulfide bond assignments may conflict. Cross-validate using multiple tools (e.g., pLink-SS vs. manual annotation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
